Home > Products > Screening Compounds P99973 > Canagliflozin hydrate
Canagliflozin hydrate - 1809403-05-1

Canagliflozin hydrate

Catalog Number: EVT-15321651
CAS Number: 1809403-05-1
Molecular Formula: C24H27FO6S
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Canagliflozin hydrate is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It is classified as a sodium-glucose co-transporter 2 inhibitor, which works by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This mechanism helps lower blood sugar levels and can also contribute to weight loss and reduced blood pressure. Canagliflozin is marketed under various brand names, including Invokana and Invokamet, and is often prescribed alongside lifestyle modifications such as diet and exercise .

Source

Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013. It has since gained recognition for its dual role in managing diabetes and reducing cardiovascular risks in patients with established cardiovascular disease . The compound's development was rooted in the need for effective oral antidiabetic medications that also address associated cardiovascular risks.

Classification

Canagliflozin falls under the category of anti-diabetic medications, specifically as an SGLT2 inhibitor. This class of drugs is notable for its unique mechanism of action compared to traditional therapies like insulin or sulfonylureas, which primarily focus on increasing insulin levels or enhancing insulin sensitivity .

Synthesis Analysis

The synthesis of canagliflozin hydrate involves several key steps, often starting from simple aromatic compounds. One common method involves the following stages:

  1. Preparation of Intermediate Compounds: The synthesis typically begins with compounds such as 5-bromo-2-methylbenzoic acid and 4-fluorophenylboronic acid, which undergo coupling reactions to form thiophene derivatives.
  2. Friedel-Crafts Alkylation: This step involves the use of alkyl halides to introduce additional functional groups onto the aromatic rings.
  3. Condensation Reactions: The resulting intermediates are then reacted with sugars or sugar derivatives to form the final canagliflozin structure.
  4. Crystallization: The final product is crystallized from suitable solvents to obtain canagliflozin hydrate in a pure form .

The technical details highlight that the synthesis can be optimized for yield and purity, making it suitable for industrial production.

Molecular Structure Analysis

The molecular formula of canagliflozin hydrate is C24H25FO5S0.5H2OC_{24}H_{25}FO_5S\cdot 0.5H_2O, indicating that each molecule of canagliflozin is associated with half a molecule of water in its crystalline form.

Structural Features

  • Asymmetric Unit: The asymmetric unit consists of two canagliflozin molecules and one water molecule, connected through hydrogen bonding interactions.
  • Dihedral Angles: The dihedral angles between the methylbenzene and thiophene rings are approximately 115.7° and 111.7°, indicating significant steric interactions within the crystal lattice.
  • Hydropyran Ring: The hydropyran ring adopts a chair conformation, which is typical for such structures .
Chemical Reactions Analysis

Canagliflozin undergoes several chemical reactions relevant to its function as an SGLT2 inhibitor:

  1. Inhibition of Sodium-Glucose Co-Transporter: By binding to SGLT2, canagliflozin prevents glucose reabsorption in renal tubules.
  2. Osmotic Diuresis: Increased glucose in the urine leads to osmotic diuresis, resulting in enhanced water excretion and potential reductions in blood pressure.
  3. Metabolic Pathways: Canagliflozin may also interact with various metabolic pathways, influencing lipid metabolism and contributing to weight loss .
Mechanism of Action

The primary mechanism of action for canagliflozin involves its inhibition of SGLT2:

  • Glucose Reabsorption Blockade: By inhibiting this transporter, canagliflozin decreases renal glucose reabsorption by approximately 90%, leading to increased urinary glucose excretion.
  • Caloric Loss: This process results in a caloric loss estimated at around 476 kilocalories per day due to glucose being excreted rather than absorbed.
  • Low Risk of Hypoglycemia: Unlike other anti-diabetic agents, canagliflozin has a lower risk of causing hypoglycemia because it does not stimulate insulin secretion directly .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molar Mass: 444.52 g/mol .
  • LogP Value: Approximately 3.44, indicating moderate lipophilicity .
  • pKa Values: The strongest acidic pKa is about 13.34, suggesting that it exists predominantly in its neutral form at physiological pH .
Applications

Canagliflozin hydrate is primarily utilized in:

  • Management of Type 2 Diabetes Mellitus: It helps improve glycemic control when used alongside diet and exercise.
  • Cardiovascular Risk Reduction: It has been shown to reduce the risk of major cardiovascular events in patients with type 2 diabetes who have established cardiovascular disease.
  • Research Applications: Ongoing studies are exploring its effects on weight management and renal protection in diabetic patients .
Historical Development & Pharmacological Context of SGLT2 Inhibitors

Evolutionary Trajectory of Gliflozins: From Phlorizin to Canagliflozin Hydrate

The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, known collectively as gliflozins, represents a paradigm shift in diabetes therapeutics. This class originated with phlorizin, a natural O-glucoside isolated from apple bark in 1835 [9]. Phlorizin demonstrated potent glycosuric effects by inhibiting renal glucose reabsorption but suffered from poor oral bioavailability, rapid metabolism, and non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters [9] [10]. Its clinical utility was limited by significant gastrointestinal side effects due to SGLT1 inhibition [10].

Structural optimization efforts focused on improving metabolic stability and SGLT2 selectivity. Replacement of the O-glycosidic linkage with a C-glycosidic bond yielded compounds resistant to enzymatic degradation. Canagliflozin hydrate (JNJ-28431754/TA-7284) emerged as the first-in-class SGLT2 inhibitor approved by the FDA (2013) and EMA (2013) for type 2 diabetes [1] [8]. Its molecular structure [(2S,3R,4R,5S,6R)-2-{3-[5-(4-fluorophenyl)thiophen-2-ylmethyl]-4-methylphenyl}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hydrate] features a thiophene-linked fluorophenyl group enhancing SGLT2 binding affinity and a C-glucoside moiety conferring stability [4] [10]. This evolution from phlorizin to canagliflozin hydrate exemplifies rational drug design overcoming pharmacokinetic limitations while retaining pharmacological efficacy.

Table 1: Key Milestones in Gliflozin Development

CompoundYearKey AdvancementLimitations/Advantages
Phlorizin1835First natural SGLT inhibitor identifiedNon-selective; poor oral bioavailability; GI toxicity
T-1095 (O-glucoside)1990sImproved bioavailability vs. phlorizinStill metabolically labile; moderate selectivity
Canagliflozin2013First FDA-approved C-glucoside SGLT2 inhibitorHigh SGLT2 selectivity; oral efficacy; renal benefits
Dapagliflozin2014Second SGLT2 inhibitor approvedLower SGLT1 off-target inhibition than canagliflozin
Sotagliflozin2019Dual SGLT1/2 inhibitorTargets postprandial hyperglycemia via SGLT1 blockade

Role of Renal Glucose Transporters in Diabetes Pathophysiology

Renal glucose reabsorption is mediated primarily by SGLT2 (90%) in the S1/S2 segments of the proximal tubule and secondarily by SGLT1 (10%) in the S3 segment [3] [9]. Under normal physiological conditions, these transporters prevent urinary glucose loss by reabsorbing filtered glucose. In diabetes, however, hyperglycemia triggers pathological overexpression of SGLT2, lowering the renal threshold for glucose reabsorption and perpetuating hyperglycemia [3] [7]. This creates a vicious cycle: elevated blood glucose increases SGLT2 expression, which further enhances glucose reabsorption, exacerbating hyperglycemia [7].

SGLT2’s role extends beyond glucose transport. Its upregulation in diabetes contributes to:

  • Glomerular hyperfiltration: Increased glucose/sodium reabsorption reduces distal tubule sodium delivery, activating tubuloglomerular feedback and dilating afferent arterioles [3].
  • Activation of the renin-angiotensin-aldosterone system (RAAS): Hyperreabsorption induces renal growth and oxidative stress, promoting inflammation and fibrosis [3] [9].
  • Advanced glycation end-product (AGE) accumulation: Intracellular hyperglycemia in proximal tubules accelerates AGE formation, damaging podocytes and glomerular basement membranes [3].

Thus, SGLT2 represents a pathological lynchpin in diabetic nephropathy and cardiorenal complications, making its inhibition a mechanistically rational therapeutic strategy.

Table 2: Key Characteristics of Renal Glucose Transporters

TransporterLocationGlucose ReabsorptionAffinity for GlucoseRole in Diabetic Pathophysiology
SGLT2Proximal tubule (S1/S2)~90%Low affinity, high capacityUpregulated; sustains hyperglycemia; promotes hyperfiltration
SGLT1Proximal tubule (S3)~10%High affinity, low capacityCompensatory upregulation when SGLT2 inhibited
GLUT2Basolateral membraneFacilitates glucose exitLow affinityOverexpressed in diabetes; enhances glucose recycling
GLUT1Mesangial cellsN/AHigh affinityMediates glucose-induced ECM expansion and fibrosis

Canagliflozin Hydrate in the SGLT2 Inhibitor Class: Comparative Mechanistic Advantages

Canagliflozin hydrate exhibits distinct pharmacological properties within the gliflozin class, underpinned by its unique chemical structure and binding kinetics:

1.3.1 Dual SGLT2/SGLT1 Inhibition

Unlike dapagliflozin (highly SGLT2-selective), canagliflozin hydrate shows moderate SGLT1 inhibition (IC₅₀ SGLT2 = 2–4 nM; SGLT1 = 710 nM) [1] [10]. This dual action provides complementary benefits:

  • Renal: SGLT2 blockade induces glycosuria (≈100 g glucose excreted/day), reducing plasma glucose [1].
  • Intestinal: Partial SGLT1 inhibition delays postprandial glucose absorption and enhances glucagon-like peptide-1 (GLP-1) secretion, improving postprandial glycemia [4] [10].

1.3.2 Structural Basis of Binding Affinity

Cryo-EM structures reveal canagliflozin binding to the outward-open conformation of SGLT2, stabilized by:

  • Hydrogen bonding: Between the glucose moiety and residues Q457, S287, and N294 [10].
  • Hydrophobic interactions: The fluorophenyl-thiophene group occupies a hydrophobic pocket near W268 [10].
  • C-glucoside stability: Resists hydrolysis by β-glucosidases, unlike phlorizin’s O-glucoside bond [6] [10].

Table 3: Binding Characteristics of SGLT2 Inhibitors

InhibitorSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity (SGLT2 vs. SGLT1)Binding Conformation (SGLT2)
Phlorizin1117~1.5-foldInward-open
Canagliflozin2–4710~178–355-foldOutward-open
Dapagliflozin1.11,400~1,273-foldOutward-open
Empagliflozin3.18,300~2,677-foldOutward-open
Sotagliflozin1.836~20-foldOutward-open

1.3.3 Cardiorenal Protective Effects Beyond Glycemia

Canagliflozin’s benefits extend to cardiorenal outcomes via mechanisms independent of glucose lowering:

  • Hemodynamic effects: Osmotic diuresis and natriuresis reduce plasma volume and blood pressure, decreasing cardiac preload/afterload [5] [9].
  • Renoprotection: Reduces intraglomerular pressure by restoring tubuloglomerular feedback, slowing diabetic kidney disease progression [1] [3].
  • Metabolic shift: Promotes ketogenesis and fatty acid oxidation, improving myocardial energy utilization [9].

These properties position canagliflozin hydrate as a multifaceted therapeutic agent within the SGLT2 inhibitor class, with structural and mechanistic nuances distinguishing it from congeners.

Compounds Mentioned in Article:

  • Canagliflozin hydrate
  • Phlorizin
  • Dapagliflozin
  • Empagliflozin
  • Sotagliflozin
  • T-1095
  • TA-7284
  • LX-2761

Properties

CAS Number

1809403-05-1

Product Name

Canagliflozin hydrate

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1

InChI Key

RCCZPUWDQVUJAB-FVYJGOGTSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.